![molecular formula C3H7F3SSi B14370138 Trifluoro[2-(methylsulfanyl)ethyl]silane CAS No. 93575-03-2](/img/structure/B14370138.png)
Trifluoro[2-(methylsulfanyl)ethyl]silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trifluoro[2-(methylsulfanyl)ethyl]silane is an organosilicon compound characterized by the presence of a trifluoromethyl group attached to a silicon atom, along with a methylsulfanyl ethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trifluoro[2-(methylsulfanyl)ethyl]silane typically involves the reaction of a suitable silicon precursor with a trifluoromethylating agent. One common method is the reaction of a chlorosilane with trifluoromethyl lithium or trifluoromethyl trimethylsilane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Trifluoro[2-(methylsulfanyl)ethyl]silane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups.
Substitution: The silicon atom can participate in substitution reactions, where the trifluoromethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of silicon-containing compounds.
Aplicaciones Científicas De Investigación
Trifluoro[2-(methylsulfanyl)ethyl]silane has several scientific research applications:
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals.
Industry: Used in the production of advanced materials, including coatings and polymers.
Mecanismo De Acción
The mechanism by which Trifluoro[2-(methylsulfanyl)ethyl]silane exerts its effects involves the interaction of the trifluoromethyl group with various molecular targets. The trifluoromethyl group is known for its electron-withdrawing properties, which can influence the reactivity and stability of the compound. The silicon atom can also participate in various chemical reactions, contributing to the overall mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
Trifluorosilane: A simpler compound with a trifluoromethyl group attached to silicon.
Uniqueness
Trifluoro[2-(methylsulfanyl)ethyl]silane is unique due to the presence of both a trifluoromethyl group and a methylsulfanyl ethyl group. This combination imparts distinct chemical properties, making it valuable for specific applications in organic synthesis and materials science.
Propiedades
Número CAS |
93575-03-2 |
|---|---|
Fórmula molecular |
C3H7F3SSi |
Peso molecular |
160.24 g/mol |
Nombre IUPAC |
trifluoro(2-methylsulfanylethyl)silane |
InChI |
InChI=1S/C3H7F3SSi/c1-7-2-3-8(4,5)6/h2-3H2,1H3 |
Clave InChI |
KVHWAAWFDSJZGX-UHFFFAOYSA-N |
SMILES canónico |
CSCC[Si](F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


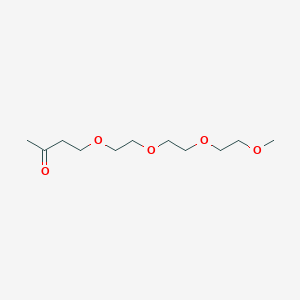
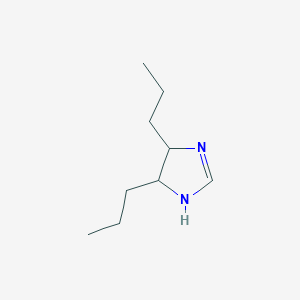
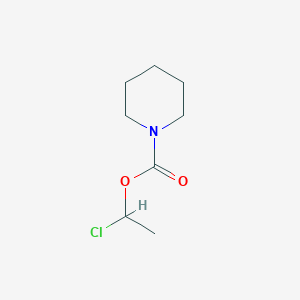
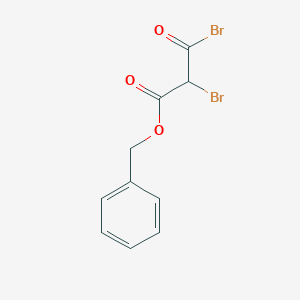
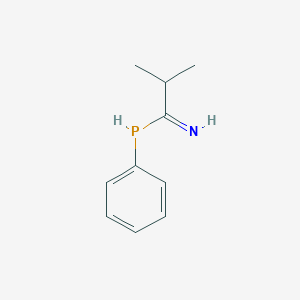
![1-(4-Cyanophenyl)-4-[4-(dimethylamino)phenyl]pyridin-1-ium](/img/structure/B14370089.png)
![2-Methyl-2-[methyl(propan-2-yl)amino]propan-1-ol](/img/structure/B14370094.png)
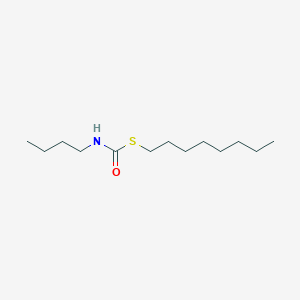
![Decahydro-1H-6,11-methanopyrrolo[1,2-a]azonine](/img/structure/B14370113.png)
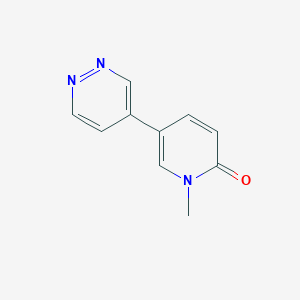
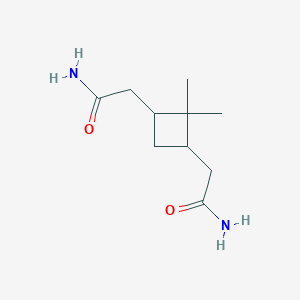

![[(1S,2S)-2-Hydroxycyclohexyl]acetaldehyde](/img/structure/B14370133.png)
![2-[(Furan-2-yl)methyl]naphthalen-1-ol](/img/structure/B14370142.png)
